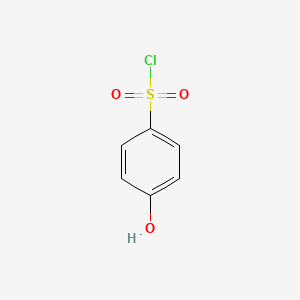

4-Hydroxybenzenesulfonyl chloride

Description

BenchChem offers high-quality 4-Hydroxybenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxybenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQZGGLHJYTXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465406 | |

| Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-67-6 | |

| Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Hydroxybenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride

CAS Number: 4025-67-6

This guide provides a comprehensive technical overview of 4-Hydroxybenzenesulfonyl chloride, a pivotal reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, and key applications, with a focus on the practical methodologies and underlying scientific principles.

Core Compound Profile

4-Hydroxybenzenesulfonyl chloride, also known as p-hydroxybenzenesulfonyl chloride, is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a nucleophilic hydroxyl group. This unique structure makes it a valuable intermediate in the synthesis of a wide array of organic molecules, from pharmaceuticals to dyes.[1][2]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4025-67-6 | [3][] |

| Molecular Formula | C₆H₅ClO₃S | [3][] |

| Molecular Weight | 192.62 g/mol | [][5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 90-92 °C | [3][] |

| Density | 1.546 g/cm³ | [3][] |

| Solubility | Soluble in many organic solvents, reacts with water. | |

| Synonyms | 4-(Chlorosulfonyl)phenol, p-Hydroxybenzenesulfonyl chloride | [3][] |

Synthesis of 4-Hydroxybenzenesulfonyl Chloride: A Detailed Protocol

The synthesis of 4-hydroxybenzenesulfonyl chloride can be effectively achieved by the reaction of sodium 4-hydroxybenzenesulfonate with a chlorinating agent, such as thionyl chloride. The presence of a substantial excess of the chlorinating agent is crucial for driving the reaction to completion.

Experimental Protocol: Synthesis from Sodium 4-Hydroxybenzenesulfonate

This protocol is adapted from established synthetic methods for sulfonyl chlorides.

Materials:

-

Sodium 4-hydroxybenzenesulfonate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium 4-hydroxybenzenesulfonate (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add an excess of thionyl chloride (at least 3.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude 4-hydroxybenzenesulfonyl chloride from a suitable solvent system, such as toluene/hexane, to obtain the purified product.

Causality of Experimental Choices:

-

The use of excess thionyl chloride ensures the complete conversion of the sulfonate salt to the sulfonyl chloride.

-

DMF acts as a catalyst to facilitate the reaction.

-

The aqueous workup with ice and sodium bicarbonate is to quench the excess thionyl chloride and neutralize the acidic byproducts.

-

Recrystallization is a critical step for obtaining a high-purity final product suitable for subsequent sensitive reactions.

Application in Sulfonamide Synthesis: A Modern Approach

4-Hydroxybenzenesulfonyl chloride is a key building block for the synthesis of sulfonamides, a class of compounds with significant pharmacological activity.[2] The primary challenge in its use is the presence of the reactive hydroxyl group, which can interfere with the desired reaction at the sulfonyl chloride moiety. A modern and efficient approach involves the in situ protection of the hydroxyl group.

Experimental Protocol: One-Pot Sulfonylation of Amines

This protocol is based on the principle of in situ silylation-desilylation, which offers a practical and high-yielding method for sulfonamide synthesis.

Materials:

-

4-Hydroxybenzenesulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0 eq)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 eq)

-

Anhydrous acetonitrile

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the amine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (1.1 eq) and stir at room temperature for 15 minutes.

-

Add 4-hydroxybenzenesulfonyl chloride (1.0 eq) followed by an additional portion of BSA (1.1 eq).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the desired 4-hydroxyphenyl sulfonamide.

Self-Validating System: The success of this protocol relies on the dual role of BSA. Initially, it silylates the amine, increasing its solubility and preventing side reactions. Subsequently, it protects the hydroxyl group of the sulfonyl chloride, allowing the selective reaction with the silylated amine. The final acidic workup efficiently removes the silyl protecting groups, yielding the desired product in a single pot.

Analytical Characterization

The purity and identity of 4-Hydroxybenzenesulfonyl chloride are typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of the substitution pattern on the benzene ring. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the four unique carbon atoms in the aromatic ring, as well as the carbon bearing the hydroxyl group and the carbon attached to the sulfonyl chloride group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), the S=O stretches of the sulfonyl chloride group (around 1375 and 1185 cm⁻¹), and C-S and C-Cl stretches.

Safety and Handling

4-Hydroxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is harmful if swallowed and causes severe skin burns and eye damage.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and subsequent application of 4-hydroxybenzenesulfonyl chloride.

Caption: Workflow for the synthesis and application of 4-hydroxybenzenesulfonyl chloride.

References

-

Campbell, R. W.; Hill, H. W. Polymerization of 4-Hydroxybenzenesulfonyl Chloride. Macromolecules1973 , 6 (4), 492–495. [Link]

-

The Journal of Organic Chemistry 1973, Volume 38, No. 5. [Link]

-

Catalyst-Free Spontaneous Polymerization with 100% Atom Economy: Facile Synthesis of Photoresponsive Polysulfonates with Multifunctionalities. JACS Au2021 , 1 (2), 194-203. [Link]

-

4025-67-6 | MFCD09833838 | 4-Hydroxybenzenesulfonyl Chloride - Aaron Chemicals. [Link]

-

4-hydroxybenzenesulfonyl chloride - 4025-67-6, C6H5ClO3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

4-Hydroxybenzene-1-sulfonyl chloride | C6H5ClO3S | CID 11424093 - PubChem. [Link]

-

Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride - ResearchGate. [Link]

-

4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

Sources

- 1. Catalyst-Free Spontaneous Polymerization with 100% Atom Economy: Facile Synthesis of Photoresponsive Polysulfonates with Multifunctionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 5. 4-Hydroxybenzene-1-sulfonyl chloride | C6H5ClO3S | CID 11424093 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

4-Hydroxybenzenesulfonyl chloride, a bifunctional aromatic compound, serves as a pivotal reagent in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a reactive sulfonyl chloride and a nucleophilic hydroxyl group, offers a versatile platform for the synthesis of a diverse array of molecular architectures. This guide provides a comprehensive overview of the physical properties, synthesis, handling, and chemical reactivity of 4-hydroxybenzenesulfonyl chloride, with a focus on practical applications and the underlying chemical principles that govern its utility. Understanding the nuanced behavior of this reagent is paramount for its effective and safe implementation in the laboratory. This document is intended to be a self-validating resource, grounding its protocols and claims in established chemical literature and safety standards.

Core Physicochemical Properties

A thorough understanding of the physical characteristics of 4-hydroxybenzenesulfonyl chloride is the foundation for its proper handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClO₃S | [1][2][3] |

| Molecular Weight | 192.62 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 90-92 °C | [1][] |

| Boiling Point | 324.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.546 g/cm³ | [1][] |

| Solubility | Slightly soluble in chloroform. Insoluble in water. Soluble in other organic solvents like dichloromethane and ether. | [1][5] |

| pKa | 7.56 ± 0.26 (Predicted) | [1] |

Note: The predicted values are computationally derived and should be considered as estimates.

Molecular Structure and Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The expected chemical shifts for 4-hydroxybenzenesulfonyl chloride are presented below. These predictions are based on the analysis of similar structures and established substituent effects.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.8-8.0 | Doublet (d) | 2H | Protons ortho to -SO₂Cl |

| Aromatic Protons | ~7.0-7.2 | Doublet (d) | 2H | Protons ortho to -OH |

| Hydroxyl Proton | Variable (broad singlet) | Singlet (s) | 1H | -OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic Carbon | ~160-165 | C-OH |

| Aromatic Carbon | ~135-140 | C-SO₂Cl |

| Aromatic Carbon | ~130-135 | CH ortho to -SO₂Cl |

| Aromatic Carbon | ~115-120 | CH ortho to -OH |

Predicted Fourier-Transform Infrared (FTIR) Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies expected for 4-hydroxybenzenesulfonyl chloride are outlined below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenol) | 3200-3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |

| S=O Stretch (sulfonyl chloride) | 1370-1390 (asymmetric) | Strong |

| S=O Stretch (sulfonyl chloride) | 1170-1190 (symmetric) | Strong |

| S-Cl Stretch | 550-650 | Strong |

Synthesis and Purification

The synthesis of 4-hydroxybenzenesulfonyl chloride was first reported by Campbell and Hill in 1973. The established method involves the reaction of sodium 4-hydroxybenzenesulfonate with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-hydroxybenzenesulfonyl chloride.

Representative Synthetic Protocol

Disclaimer: This protocol is a representative procedure based on general methods for the synthesis of sulfonyl chlorides. For precise experimental details, it is imperative to consult the original literature (J. Org. Chem.1973 , 38 (6), pp 1047).

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend sodium 4-hydroxybenzenesulfonate in an excess of thionyl chloride.

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas (ensure proper ventilation and scrubbing).

-

Workup: After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude 4-hydroxybenzenesulfonyl chloride can be purified by recrystallization from methylene chloride.

-

Dissolution: Dissolve the crude product in a minimal amount of hot methylene chloride.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold methylene chloride, and dry under vacuum.

Chemical Reactivity and Handling

The dual functionality of 4-hydroxybenzenesulfonyl chloride underpins its synthetic utility. The sulfonyl chloride group is a potent electrophile, while the phenolic hydroxyl group is nucleophilic. This dichotomy necessitates careful consideration of reaction conditions to achieve chemoselectivity.

Reactivity Profile

Caption: Reactivity profile of 4-hydroxybenzenesulfonyl chloride.

Chemoselective Reactions

The key to harnessing the synthetic potential of 4-hydroxybenzenesulfonyl chloride lies in controlling the chemoselectivity of its reactions.

-

Reaction with Amines (Sulfonamide Formation): The reaction with primary or secondary amines is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The sulfonyl chloride is more electrophilic than the phenolic proton is acidic under these conditions, leading to preferential formation of the sulfonamide. This reaction is fundamental to the synthesis of many sulfonamide-based drugs.[6]

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, 4-hydroxybenzenesulfonyl chloride reacts with alcohols to form sulfonate esters. The hydroxyl group of the sulfonyl chloride can also react, but intermolecular reactions can be favored by using the alcohol as the solvent or in large excess.

-

Protecting Group Strategies: To achieve selective reaction at one of the functional groups, the other can be temporarily protected. For instance, the hydroxyl group can be protected as a silyl ether or a benzyl ether, allowing for exclusive reaction at the sulfonyl chloride. Conversely, the sulfonyl chloride can be reacted first, and the resulting sulfonamide or sulfonate ester can then undergo further functionalization at the hydroxyl group.

Handling and Safety Precautions

4-Hydroxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Moisture Sensitivity: The sulfonyl chloride group is susceptible to hydrolysis, which produces the corresponding sulfonic acid and hydrochloric acid. Therefore, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[1]

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water.

-

Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed.[1][]

Applications in Drug Discovery and Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, and 4-hydroxybenzenesulfonyl chloride is a valuable building block for its introduction. The phenolic hydroxyl group provides a handle for further structural modification, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies. Notably, derivatives of 4-hydroxybenzenesulfonyl chloride have been investigated for their potential as anticancer agents.[7]

Conclusion

4-Hydroxybenzenesulfonyl chloride is a versatile and reactive building block with significant applications in organic synthesis, particularly in the development of new therapeutic agents. Its bifunctional nature presents both opportunities and challenges, requiring a nuanced understanding of its reactivity to achieve desired chemical transformations. By adhering to proper handling procedures and employing well-designed synthetic strategies, researchers can effectively utilize this compound to construct complex molecular architectures with valuable biological and material properties.

References

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. 4-Hydroxybenzene-1-sulfonyl chloride | C6H5ClO3S | CID 11424093. [Link]

-

ChemSynthesis. 4-hydroxybenzenesulfonyl chloride - 4025-67-6, C6H5ClO3S, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

Aaron Chemicals. 4025-67-6 | MFCD09833838 | 4-Hydroxybenzenesulfonyl Chloride. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 4-hydroxybenzoyl chloride. [Link]

-

YouTube. Reactions of thiols. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

Wikipedia. Thiol-ene reaction. [Link]

-

YouTube. 03.02 Reactivity of Thiols and Thiolates. [Link]

-

National Center for Biotechnology Information. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. [Link]

-

Wikipedia. Thiophenol. [Link]

-

Organic Syntheses. thiophenol. [Link]

-

National Institutes of Health. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. [Link]

- Google Patents.

Sources

p-Hydroxybenzenesulfonyl chloride melting point

An In-depth Technical Guide to the Melting Point of p-Hydroxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxybenzenesulfonyl chloride (also known as 4-hydroxybenzenesulfonyl chloride) is a bifunctional reagent crucial in the synthesis of sulfonamides and other pharmacologically relevant scaffolds. Its utility is predicated on its purity, for which the melting point is a primary, accessible, and highly sensitive indicator. This guide provides an in-depth analysis of the melting point of p-hydroxybenzenesulfonyl chloride, contextualizing it within the principles of physical organic chemistry and outlining rigorous methodologies for its accurate determination and interpretation. We will explore the theoretical underpinnings of melting point behavior, the practical impact of synthetic impurities and handling artifacts, and provide validated protocols for synthesis, purification, and measurement.

Physicochemical Properties of p-Hydroxybenzenesulfonyl Chloride

A summary of the key physical and chemical properties of p-hydroxybenzenesulfonyl chloride is essential for its proper handling, application, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxybenzenesulfonyl chloride | [1] |

| CAS Number | 4025-67-6 | [2][] |

| Molecular Formula | C₆H₅ClO₃S | [2][][4] |

| Molecular Weight | 192.62 g/mol | [1][][4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 90-92 °C (Typical for commercial grade) | [2][][6] |

| 68-70 °C (As reported in specific synthesis) | [7] | |

| Density | ~1.546 g/cm³ | [][6] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); Insoluble in water | [5] |

The Melting Point as a Critical Indicator of Purity

For a crystalline solid, the melting point is the temperature at which it transitions from the ordered solid phase to the liquid phase. In a pure substance, this transition occurs over a very narrow temperature range, often less than 1-2 °C.[8] The presence of even small amounts of impurities disrupts the uniform crystal lattice structure.[8][9] This disruption weakens the intermolecular forces holding the lattice together, requiring less thermal energy to overcome them.[10][11] Consequently, two phenomena are observed:

-

Melting Point Depression: The temperature at which melting begins is lowered.

-

Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.

Therefore, a sharp melting point in the expected range is a strong indicator of high purity, while a depressed and broad melting range signifies the presence of contaminants.[8] For p-hydroxybenzenesulfonyl chloride, a key reagent in multi-step syntheses, ensuring high purity via melting point analysis is a critical first step to avoid the introduction of impurities that could complicate subsequent reactions and purification steps.

Factors Influencing the Melting Point of p-Hydroxybenzenesulfonyl Chloride

The observed melting point of p-hydroxybenzenesulfonyl chloride is governed by its intrinsic molecular structure and extrinsic factors related to its synthesis and handling.

Intrinsic Molecular Structure

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor.[12]

-

Dipole-Dipole Interactions: The sulfonyl chloride (-SO₂Cl) group is strongly polar and electron-withdrawing.

These strong intermolecular forces organize the molecules into a stable, high-energy crystal lattice, which requires significant thermal energy to disrupt. This explains its solid nature and relatively high melting point for a molecule of its size.[10][12]

Synthetic Impurities and Artifacts

The most common route to p-hydroxybenzenesulfonyl chloride involves the reaction of a 4-hydroxybenzenesulfonate salt with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[7][13]

-

Unreacted Starting Materials: Residual sodium 4-hydroxybenzenesulfonate will remain as a non-melting solid impurity.

-

Side-Products: Reactions with phosphorus pentachloride can yield undesired byproducts like the dichlorophosphate ester of the starting phenol, which has vastly different physical properties.[7]

-

Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding 4-hydroxybenzenesulfonic acid. This sulfonic acid is a common impurity that will significantly depress and broaden the melting point. The compound's tendency to absorb water and form an oily hydrate presents a major challenge to its isolation and purification.[7]

The logical relationship between purity and melting point is illustrated below.

Caption: Impact of Purity on Melting Point Characteristics.

Experimental Protocols

Synthesis of p-Hydroxybenzenesulfonyl Chloride

This protocol is adapted from a reported literature procedure.[7] Safety Note: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂).

-

Reagents: Suspend sodium 4-hydroxybenzenesulfonate (1.0 eq) in a significant excess of thionyl chloride (e.g., 10-15 eq).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

-

Reaction: Heat the suspension to 60 °C with stirring for several hours until the reaction is complete (monitored by TLC or disappearance of solids).

-

Work-up: Carefully cool the reaction mixture. The excess thionyl chloride can be removed under reduced pressure. Crucially, the resulting crude material should not be poured over ice , as this is known to produce an oily hydrate that is difficult to handle.[7] Instead, an extraction-based work-up is preferred. Dissolve the residue in a water-immiscible solvent like dichloromethane.

-

Washing: Wash the organic layer cautiously with cold water and then with brine.

-

Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the crude sulfonyl chloride.

Purification by Recrystallization

Due to the compound's properties, purification can be challenging. Recrystallization is the most effective method.[14][15]

-

Solvent Selection: Methylene chloride has been reported as an effective solvent for recrystallization.[7]

-

Dissolution: In a flask, add a minimal amount of hot methylene chloride to the crude p-hydroxybenzenesulfonyl chloride to dissolve it completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod may induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. An incompletely dried sample will show a depressed and broad melting point.

Accurate Melting Point Determination

The following workflow ensures the accurate measurement of the melting point.

Caption: Workflow for Accurate Melting Point Determination.

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

-

Packing: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (e.g., to 70 °C).

-

Measurement: Decrease the heating rate to a slow ramp of 1-2 °C per minute.

-

Record Range: Record the temperature range from the appearance of the first liquid droplet (T₁) to the complete liquefaction of the solid (T₂). For a pure sample, this range should be narrow (e.g., 90-92 °C).

Conclusion

The melting point of p-hydroxybenzenesulfonyl chloride is not merely a physical constant but a dynamic indicator of material purity and integrity. A sharp melting point within the accepted range of 90-92 °C provides confidence in the quality of the material for demanding applications in drug discovery and chemical synthesis. Deviations from this value, particularly a depressed and broadened range, point directly to the presence of impurities, most notably water (hydrolysis product) or byproducts from synthesis. By employing rigorous protocols for synthesis, purification, and measurement, researchers can ensure the reliability of this foundational reagent, preventing downstream complications and ensuring the validity of their scientific outcomes.

References

Sources

- 1. 4-Hydroxybenzene-1-sulfonyl chloride | C6H5ClO3S | CID 11424093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 4025-67-6: Benzenesulfonyl chloride, 4-hydroxy- [cymitquimica.com]

- 6. 4-HYDROXY-BENZENESULFONYL CHLORIDE CAS#: 4025-67-6 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sciencing.com [sciencing.com]

- 9. youtube.com [youtube.com]

- 10. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.ualberta.ca [chem.ualberta.ca]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 4-(Chlorosulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Chlorosulfonyl)phenol, also known as 4-hydroxybenzenesulfonyl chloride. The document details its core physicochemical properties, predicted and known reactivity, and a qualitative assessment of its solubility profile. Recognizing the scarcity of quantitative solubility data in public literature, this guide delivers a robust, step-by-step experimental protocol for determining the thermodynamic solubility of 4-(Chlorosulfonyl)phenol in various solvent systems. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this versatile, yet reactive, chemical intermediate.

Introduction: The Dual Nature of 4-(Chlorosulfonyl)phenol

4-(Chlorosulfonyl)phenol (CAS 4025-67-6) is a bifunctional aromatic compound featuring both a nucleophilic hydroxyl group and a highly electrophilic sulfonyl chloride group. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. However, this dual reactivity also presents challenges in its handling, storage, and characterization, most notably in the determination of its solubility. The inherent reactivity of the sulfonyl chloride moiety, especially towards protic solvents, complicates traditional solubility assessments and necessitates carefully designed experimental protocols. This guide will dissect the factors governing the solubility of 4-(Chlorosulfonyl)phenol and provide the necessary tools for its empirical determination.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount to predicting its behavior in various systems. For 4-(Chlorosulfonyl)phenol, these properties are the foundation for understanding its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₃S | [1][2] |

| Molecular Weight | 192.62 g/mol | [1][2] |

| CAS Number | 4025-67-6 | [1][2] |

| Melting Point | 90-92 °C | [1][2] |

| Predicted pKa | 7.56 ± 0.26 | [1][2] |

| Calculated logP | 1.3197 | [3] |

| Appearance | White to off-white solid | [4] |

Expert Insights: The predicted pKa of ~7.56 suggests that the phenolic proton is significantly more acidic than that of phenol itself (pKa ~10). This is due to the strong electron-withdrawing effect of the para-sulfonyl chloride group, which stabilizes the corresponding phenoxide anion. This enhanced acidity has profound implications for its aqueous solubility, which will be highly pH-dependent. The calculated logP value of ~1.32 indicates a moderate lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not excessively hydrophobic.

Reactivity and Stability Profile

The sulfonyl chloride group is the dominant driver of 4-(Chlorosulfonyl)phenol's reactivity. It is a potent electrophile, readily undergoing nucleophilic attack.

-

Hydrolysis: The most critical reaction in the context of aqueous solubility is hydrolysis. 4-(Chlorosulfonyl)phenol will react with water to form 4-hydroxybenzenesulfonic acid and hydrochloric acid. This reaction is generally irreversible and proceeds at a rate dependent on temperature and pH. Aromatic sulfonyl chlorides are typically more stable to hydrolysis than their alkyl counterparts, but the reaction is still a significant consideration.[5]

-

Solvolysis with Alcohols: In protic organic solvents such as methanol and ethanol, 4-(Chlorosulfonyl)phenol will undergo solvolysis to form the corresponding sulfonate esters. This means that while it may appear to "dissolve" in these solvents, it is, in fact, reacting.[6]

-

Reaction with Amines: The compound readily reacts with primary and secondary amines to form stable sulfonamides.[7] This is a primary application of this reagent in synthetic chemistry.

Trustworthiness through Self-Validation: Any experimental work with 4-(Chlorosulfonyl)phenol, particularly in protic solvents, must account for this reactivity. For instance, when determining solubility, it is crucial to use analytical methods that can distinguish between the parent compound and its degradation products.

Solubility Profile: A Qualitative Assessment

In the absence of comprehensive quantitative data, a qualitative solubility profile can be constructed based on the principle of "like dissolves like" and the known properties of the compound.

-

Aprotic Polar Solvents (e.g., Acetonitrile, DMF, Acetone): Expected to be a good solvent. These solvents possess sufficient polarity to solvate the polar sulfonyl chloride and hydroxyl groups without reacting with the compound.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be a good solvent. The polarity of these solvents is well-suited to dissolve the molecule. Reports indicate it is slightly soluble in chloroform.[1][2]

-

Ethers (e.g., Diethyl ether, THF): Expected to have moderate to good solubility. These are common solvents for sulfonyl chlorides.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility. The polar functional groups will limit its solubility in highly nonpolar environments.

-

Protic Solvents (e.g., Water, Methanol, Ethanol): While the compound may initially dissolve, it will react over time. Therefore, these are not suitable solvents for preparing stable stock solutions or for conducting thermodynamic solubility experiments without accounting for the reaction kinetics. The aqueous solubility is expected to be low in acidic to neutral pH but will increase significantly at pH values above its pKa (~7.56) as the highly soluble phenoxide salt is formed.[8][9]

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol is a detailed methodology for determining the thermodynamic solubility of 4-(Chlorosulfonyl)phenol using the reliable shake-flask method, adapted to account for its reactive nature.[10][11]

5.1. Principle

An excess of the solid compound is equilibrated with a solvent for a sufficient time to reach a saturated solution. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method.

5.2. Materials and Equipment

-

4-(Chlorosulfonyl)phenol (solid, high purity)

-

Selected aprotic solvents (e.g., acetonitrile, dichloromethane, ethyl acetate)

-

Aqueous buffers (pH 4, 7, 9)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents, PES for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

5.3. Step-by-Step Methodology

-

Preparation of Stock Standard:

-

Accurately weigh a known amount of 4-(Chlorosulfonyl)phenol and dissolve it in a Class A volumetric flask with a suitable aprotic solvent in which it is highly soluble (e.g., acetonitrile) to make a concentrated stock solution (e.g., 1 mg/mL).

-

Causality: This stock is essential for creating the calibration curve for quantification. Acetonitrile is chosen to minimize the risk of solvolysis.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock standard with the mobile phase to be used for HPLC analysis to create a series of at least five calibration standards spanning the expected solubility range.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess of solid 4-(Chlorosulfonyl)phenol to pre-weighed glass vials (e.g., 5-10 mg).

-

Add a known volume of the chosen solvent (e.g., 1 mL) to each vial. Prepare each solvent condition in triplicate.

-

Causality: Using an excess of solid ensures that the solution reaches saturation. Triplicates provide statistical reliability.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been achieved.

-

Causality: 24 hours is a standard equilibration time for the shake-flask method.[10] For reactive compounds, minimizing this time while still reaching equilibrium is a balance.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand for at least 1 hour to allow the excess solid to sediment.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Causality: Proper phase separation is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Perform an accurate dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

5.4. HPLC Quantification Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A gradient method is often preferable to ensure separation from any potential degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL

-

Analysis: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of the diluted samples from the calibration curve and back-calculate the original solubility in the solvent, accounting for the dilution factor.

5.5. Self-Validating System

-

Purity Check: The HPLC chromatogram should show a single, sharp peak corresponding to 4-(Chlorosulfonyl)phenol. The appearance of other peaks may indicate degradation, and the protocol (e.g., solvent choice, equilibration time) should be re-evaluated.

-

Mass Balance: The solid material remaining after the experiment can be collected, dried, and weighed to perform a mass balance calculation, although this is often complex.

Visualizations

Logical Workflow for Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Aqueous Solubility Relationship

Caption: Influence of pH on the Dominant Species and Solubility.

Safety and Handling

As a sulfonyl chloride, 4-(Chlorosulfonyl)phenol requires careful handling to mitigate risks associated with its reactivity and corrosive nature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Moisture Sensitivity: The compound is moisture-sensitive and will hydrolyze to release hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.

-

Spill and Disposal: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Conclusion

References

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

ChemSynthesis. 4-hydroxybenzenesulfonyl chloride. Available at: [Link]

-

Aaron Chemicals. 4025-67-6 | MFCD09833838 | 4-Hydroxybenzenesulfonyl Chloride. Available at: [Link]

-

Wikipedia. Benzenesulfonyl chloride. Available at: [Link]

-

PubChem. 4-Chlorobenzenesulfonyl chloride. Available at: [Link]

-

001Chemical. CAS No. 4025-67-6, 4-Hydroxybenzenesulfonyl chloride. Available at: [Link]

-

PubChem. 4-Hydroxybenzene-1-sulfonyl chloride. Available at: [Link]

-

ResearchGate. Solubility as a Function of Temperature of Selected Chlorophenols and Nitrophenols in Aqueous Solutions Containing Electrolytes or Surfactants. Available at: [Link]

-

ACS Publications. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

-

ResearchGate. Effect of pH on the solubility of phenolic compounds. Available at: [Link]

-

Creative Commons. Solubility and pH of phenol. Available at: [Link]

-

ResearchGate. Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Available at: [Link]

-

PubMed. The bactericidal activity of phenols in aqueous solutions of soap; the solubility of a water-insoluble phenol in aqueous solutions of soap. Available at: [Link]

-

OSTI.GOV. Effects of pH on the aqueous solubility of selected chlorinated phenols. Available at: [Link]

-

NCBI. Table 4-2, Physical and Chemical Properties of Phenol. Available at: [Link]

-

Chemistry LibreTexts. Physical Properties of Phenol. Available at: [Link]

-

PubChem. Phenol. Available at: [Link]

Sources

- 1. 4-HYDROXY-BENZENESULFONYL CHLORIDE CAS#: 4025-67-6 [m.chemicalbook.com]

- 2. 4025-67-6 CAS MSDS (4-HYDROXY-BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 4025-67-6: Benzenesulfonyl chloride, 4-hydroxy- [cymitquimica.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4025-67-6 | MFCD09833838 | 4-Hydroxybenzenesulfonyl chloride [aaronchem.com]

- 8. researchgate.net [researchgate.net]

- 9. issr.edu.kh [issr.edu.kh]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

The Enduring Synthesis of a Pharmaceutical Cornerstone: A Technical History of 4-Hydroxybenzenesulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzenesulfonyl chloride, a seemingly unassuming aromatic compound, holds a significant position in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a versatile sulfonylating agent for the construction of sulfonamides and aryl sulfonates has cemented its role as a critical building block for a myriad of bioactive molecules. This technical guide provides a comprehensive historical narrative of the synthesis of 4-hydroxybenzenesulfonyl chloride, tracing its evolution from early sulfonation techniques to modern, highly-optimized industrial processes. By examining the causality behind experimental choices and the progressive refinement of synthetic methodologies, this guide offers field-proven insights for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction: The Significance of the Sulfonyl Group

The introduction of the sulfonyl (-SO2-) functional group into organic molecules can profoundly influence their physicochemical properties and biological activity. 4-Hydroxybenzenesulfonyl chloride (p-HBSC) serves as a key reagent for achieving this transformation, enabling the facile synthesis of sulfonamides and aryl sulfonates.[1] These motifs are present in a wide array of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The hydroxyl group in the para position of p-HBSC offers a valuable handle for further functionalization, adding to its synthetic versatility.

The Dawn of Aromatic Sulfonation: A 19th Century Prelude

The story of 4-hydroxybenzenesulfonyl chloride is intrinsically linked to the broader history of aromatic sulfonation, a cornerstone of organic chemistry that emerged in the 19th century. Early pioneers like Justus von Liebig and August Kekulé laid the theoretical groundwork for understanding the structure and reactivity of aromatic compounds, paving the way for the development of electrophilic aromatic substitution reactions.[2][3][4]

The direct sulfonation of benzene using fuming sulfuric acid was a pivotal discovery, demonstrating the ability to functionalize the otherwise inert aromatic ring.[5] This led to the exploration of sulfonating various benzene derivatives, including phenol.

The sulfonation of phenol presented a unique challenge and opportunity. The hydroxyl group is a strongly activating, ortho-, para-directing group, leading to the formation of a mixture of 2-hydroxybenzenesulfonic acid and 4-hydroxybenzenesulfonic acid.[6] Early investigations into this reaction revealed a crucial dependency on temperature for controlling the isomeric ratio. At lower temperatures (around 25-30°C), the kinetically favored ortho-isomer predominates.[6] Conversely, at higher temperatures (around 100°C), the thermodynamically more stable para-isomer is the major product.[6] This temperature-dependent regioselectivity became a fundamental principle in the synthesis of precursors for 4-hydroxybenzenesulfonyl chloride.

The Emergence of Chlorosulfonation: Towards a More Direct Route

While the sulfonation of phenol provided the corresponding sulfonic acids, the conversion of these intermediates to the desired sulfonyl chloride required a subsequent chlorination step. The development of chlorosulfonic acid (ClSO3H) as a reagent offered a more direct and efficient pathway.[5] Chlorosulfonic acid can act as both the sulfonating and chlorinating agent in a one-pot reaction, a process known as chlorosulfonation.

The direct chlorosulfonation of phenol to produce 4-hydroxybenzenesulfonyl chloride, however, is not without its complexities. The highly reactive nature of both phenol and chlorosulfonic acid can lead to the formation of undesired byproducts, including the ortho-isomer and polymeric materials. Careful control of reaction conditions, such as temperature, stoichiometry, and reaction time, is paramount to achieving a high yield and purity of the desired para-isomer.

Historically, the optimization of this reaction involved a significant amount of empirical investigation. Early methods often resulted in lower yields and required extensive purification. The evolution of the process centered on mitigating side reactions and improving the regioselectivity for the para-substituted product.

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary approaches to the synthesis of 4-hydroxybenzenesulfonyl chloride have built upon the foundational knowledge of the past, incorporating advancements in reaction control, solvent selection, and analytical techniques.

Direct Chlorosulfonation of Phenol

This remains the most common and economically viable method for the industrial production of 4-hydroxybenzenesulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas) is charged with phenol.

-

Reagent Addition: Chlorosulfonic acid is added dropwise to the molten phenol (or a solution of phenol in an inert solvent) while maintaining a low temperature, typically between 0 and 10°C, using a cooling bath. The molar ratio of chlorosulfonic acid to phenol is a critical parameter, with an excess of the acid generally favoring the formation of the sulfonyl chloride.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion. The temperature is carefully monitored and controlled throughout this stage.

-

Workup: The reaction mixture is then cautiously quenched by pouring it onto crushed ice or into cold water. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the solid 4-hydroxybenzenesulfonyl chloride.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of chloroform and hexane.

Causality Behind Experimental Choices:

-

Low Temperature: The use of low temperatures during the addition of chlorosulfonic acid is crucial to control the exothermic nature of the reaction and to minimize the formation of byproducts resulting from uncontrolled sulfonation and potential degradation of the starting material and product.

-

Excess Chlorosulfonic Acid: Employing a stoichiometric excess of chlorosulfonic acid helps to drive the reaction towards the formation of the sulfonyl chloride rather than stopping at the sulfonic acid stage.

-

Controlled Addition: The slow, dropwise addition of the reagent ensures that the heat generated can be effectively dissipated, preventing localized overheating and the associated side reactions.

-

Aqueous Workup: Quenching the reaction mixture in ice-water serves the dual purpose of hydrolyzing the excess reagent and precipulating the product, which has low solubility in water.

Two-Step Synthesis via 4-Hydroxybenzenesulfonic Acid

An alternative, albeit less direct, method involves the initial sulfonation of phenol to 4-hydroxybenzenesulfonic acid, followed by a separate chlorination step.

Step 1: Sulfonation of Phenol

As discussed in the historical context, heating phenol with concentrated sulfuric acid at elevated temperatures (typically around 100-120°C) favors the formation of the para-isomer, 4-hydroxybenzenesulfonic acid.

Step 2: Chlorination of 4-Hydroxybenzenesulfonic Acid

The isolated 4-hydroxybenzenesulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to convert the sulfonic acid group into the sulfonyl chloride.

Experimental Protocol (Chlorination with Thionyl Chloride):

-

Reaction Setup: A flask equipped with a reflux condenser and a gas outlet is charged with 4-hydroxybenzenesulfonic acid and an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction: The mixture is heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

Workup and Isolation: The excess thionyl chloride is removed by distillation, often under reduced pressure. The remaining crude 4-hydroxybenzenesulfonyl chloride can then be purified by recrystallization.

Causality Behind Experimental Choices:

-

Use of Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting sulfonic acids to sulfonyl chlorides. The byproducts of the reaction (SO2 and HCl) are gaseous, which simplifies the purification of the desired product.

-

DMF as a Catalyst: Dimethylformamide acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more reactive chlorinating species.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Direct Chlorosulfonation | Phenol | Chlorosulfonic acid | One-pot synthesis, economically favorable for large-scale production. | Highly exothermic and corrosive reaction, requires careful temperature control, potential for byproduct formation. |

| Two-Step Synthesis | Phenol, Sulfuric Acid | Thionyl chloride or Phosphorus pentachloride | Better control over regioselectivity in the sulfonation step, can be easier to handle on a smaller scale. | Two separate reaction steps, requires isolation of the intermediate sulfonic acid, use of additional reagents. |

Reaction Mechanism and Regioselectivity

The synthesis of 4-hydroxybenzenesulfonyl chloride is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is a powerful activating group, donating electron density to the aromatic ring and making it more susceptible to electrophilic attack.

The regioselectivity of the reaction (the preference for substitution at the para position) is governed by both electronic and steric factors. Electronically, both the ortho and para positions are activated by the hydroxyl group. However, at higher temperatures, the reaction is under thermodynamic control, and the para-substituted product is favored due to its greater stability, which arises from reduced steric hindrance between the bulky sulfonyl chloride group and the hydroxyl group.

Industrial Scale-Up and Safety Considerations

The industrial production of 4-hydroxybenzenesulfonyl chloride requires careful consideration of process safety and environmental impact. The reaction is highly exothermic and generates corrosive hydrogen chloride gas. Industrial reactors are typically made of glass-lined steel to withstand the corrosive conditions. Efficient heat exchange systems are essential to maintain precise temperature control and prevent runaway reactions. The off-gases are scrubbed with a basic solution (e.g., sodium hydroxide) to neutralize the HCl before being released into the atmosphere.

Conclusion: A Legacy of Continuous Improvement

The history of the synthesis of 4-hydroxybenzenesulfonyl chloride is a testament to the continuous evolution of chemical synthesis. From the early, often challenging, methods of aromatic sulfonation to the highly optimized and controlled industrial processes of today, the journey reflects a relentless pursuit of efficiency, safety, and purity. For researchers and professionals in drug development and other chemical industries, a deep understanding of this history provides not only a practical guide to its synthesis but also a valuable perspective on the principles of chemical process development. The enduring importance of 4-hydroxybenzenesulfonyl chloride as a key building block ensures that its synthesis will remain a relevant and vital area of chemical manufacturing for the foreseeable future.

References

-

Britannica, The Editors of Encyclopaedia. "Sulfonyl chloride". Encyclopedia Britannica, Invalid Date, [Link].

-

BYJU'S. "Preparation of Phenols from Benzene Sulphonic Acid". BYJU'S, [Link].

-

University of Calgary. "Ch24 : Phenols, industrial prep". University of Calgary, [Link].

-

Wikipedia. "Picric acid". Wikipedia, [Link].

-

Wikipedia. "Phenol". Wikipedia, [Link].

-

ACS Publications. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides". ACS Publications, [Link].

-

Wikipedia. "Benzene". Wikipedia, [Link].

-

Wikipedia. "Justus von Liebig". Wikipedia, [Link].

-

Encyclopedia.com. "Baron Von Justus Liebig". Encyclopedia.com, [Link].

-

EBSCO. "Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry". EBSCO, [Link].

-

ChemistryViews. "Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry". ChemistryViews, [Link].

- Google Patents. "US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride".

-

ACS Publications. "Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors". ACS Publications, [Link].

-

Wikipedia. "August Kekulé". Wikipedia, [Link].

-

Aaron Chemicals. "4025-67-6 | MFCD09833838 | 4-Hydroxybenzenesulfonyl Chloride". Aaron Chemicals, [Link].

-

Organic Chemistry Portal. "Sulfonyl chloride synthesis by chlorosulfonation". Organic Chemistry Portal, [Link].

-

NIH. "Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products". NIH, [Link].

-

Ataman Kimya. "PHENOL-4-SULFONIC ACID". Ataman Kimya, [Link].

- Google Patents. "US2448029A - Method of preparing phenolsulfonic acid-formaldehyde ion exchange agents".

- Google Patents. "CN105777499A - Preparation process of chlorinated phenol".

-

ChemSynthesis. "4-hydroxybenzenesulfonyl chloride - 4025-67-6, C6H5ClO3S, density, melting point, boiling point, structural formula, synthesis". ChemSynthesis, [Link].

- Google Patents. "WO2003027063A1 - Sulphonation of phenols".

-

EPO. "SULPHONATION OF PHENOLS - Patent 1427697". EPO, [Link].

-

ResearchGate. "Has anyone done sulphation of phenols". ResearchGate, [Link].

- Google Patents. "US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride".

Sources

- 1. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Justus von Liebig - Wikipedia [en.wikipedia.org]

- 3. August Kekulé - Wikipedia [en.wikipedia.org]

- 4. Benzene - Wikipedia [en.wikipedia.org]

- 5. Sulfonyl chloride | chemical compound | Britannica [britannica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride: From a Challenging Synthesis to a Versatile Reagent in Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxybenzenesulfonyl chloride, a vital reagent in organic synthesis. The narrative delves into the historical context of its challenging discovery, detailing the initial obstacles and the eventual breakthrough that enabled its practical preparation. A thorough examination of its synthesis is presented, including a validated experimental protocol and a mechanistic exploration of the key transformations. The guide further explores the compound's physicochemical properties and its significant applications, particularly in the realm of medicinal chemistry, supported by relevant examples. This document is intended to serve as an authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this important sulfonylating agent.

PART 1: The Historical Challenge and Eventual Discovery

The synthesis of 4-hydroxybenzenesulfonyl chloride presented a significant challenge to organic chemists for a considerable period. The presence of the reactive, unhindered phenolic hydroxyl group made the molecule susceptible to side reactions under the harsh conditions of traditional sulfonyl chloride synthesis methods.

Early attempts to prepare this compound often resulted in complex product mixtures or undesired derivatives. For instance, the reaction of potassium 4-hydroxybenzenesulfonate with phosphorus pentachloride was reported to yield the dichlorophosphate ester of the desired product rather than the sulfonyl chloride itself. Similarly, direct chlorosulfonation of phenol or the use of chlorosulfonic acid with sodium 4-hydroxybenzenesulfonate led to intractable mixtures, failing to produce the target molecule in a pure form. These early struggles highlighted the need for a milder, more selective method to convert the sulfonate salt to the sulfonyl chloride without affecting the sensitive hydroxyl group.

A breakthrough was achieved in 1973 by Robert W. Campbell and H. Wayne Hill, Jr.[1][2]. Their work, published in The Journal of Organic Chemistry, described the first successful and practical synthesis of 4-hydroxybenzenesulfonyl chloride. This pivotal development overcame the long-standing synthetic hurdles and made this valuable reagent readily accessible for further research and application.

PART 2: The Chemistry of 4-Hydroxybenzenesulfonyl Chloride

Physicochemical Properties

4-Hydroxybenzenesulfonyl chloride is a white to off-white solid at room temperature.[3] It is soluble in various organic solvents but is sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₃S | [3] |

| Molecular Weight | 192.62 g/mol | [3] |

| Melting Point | 90-92 °C | [3] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Soluble in chloroform (slightly) | [3] |

Synthesis: The Campbell and Hill Method

The successful synthesis developed by Campbell and Hill involves the reaction of sodium 4-hydroxybenzenesulfonate with a large excess of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[1][2]

Experimental Protocol

-

Reagents and Equipment:

-

Sodium 4-hydroxybenzenesulfonate

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Anhydrous methylene chloride

-

Hexane

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend sodium 4-hydroxybenzenesulfonate in a substantial excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide to the suspension.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas.

-

After the reaction is complete, cool the mixture and remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Treat the resulting residue with ice-cold water to precipitate the crude 4-hydroxybenzenesulfonyl chloride.

-

Collect the solid product by filtration and wash with cold water.

-

For purification, recrystallize the crude product from a mixture of methylene chloride and hexane.

-

Causality Behind Experimental Choices

The success of this protocol hinges on several key factors:

-

Thionyl Chloride as Reagent and Solvent: Using a large excess of thionyl chloride serves a dual purpose. It acts as the chlorinating agent and as a solvent to suspend the sodium sulfonate salt.

-

Catalytic Dimethylformamide (DMF): DMF is the crucial catalyst in this reaction. It reacts with thionyl chloride to form the Vilsmeier reagent, N,N-dimethylchlorosulfiteminium chloride, which is a much more reactive electrophile than thionyl chloride itself. This allows the reaction to proceed under milder conditions, thus preserving the phenolic hydroxyl group.

Reaction Mechanism

The conversion of the sulfonate salt to the sulfonyl chloride in the presence of thionyl chloride and DMF proceeds through a mechanism analogous to the Vilsmeier-Haack reaction.

-

Formation of the Vilsmeier Reagent: Dimethylformamide reacts with thionyl chloride to form the electrophilic Vilsmeier reagent.

-

Activation of the Sulfonate: The sulfonate anion attacks the Vilsmeier reagent, leading to the formation of an intermediate.

-

Chloride Attack and Product Formation: A chloride ion then attacks the sulfur atom of the intermediate, displacing a stable leaving group and forming the final 4-hydroxybenzenesulfonyl chloride.

Caption: Synthesis of 4-Hydroxybenzenesulfonyl Chloride.

PART 3: Applications in Drug Discovery and Organic Synthesis

4-Hydroxybenzenesulfonyl chloride is a versatile reagent primarily used as a sulfonylating agent.[5] It allows for the introduction of the 4-hydroxyphenylsulfonyl moiety into a wide range of molecules, a common structural motif in biologically active compounds.

Synthesis of Sulfonamides

The most prominent application of 4-hydroxybenzenesulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary and secondary amines. The sulfonamide functional group is a key component in a multitude of therapeutic agents due to its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding.

While direct synthesis of some blockbuster drugs may utilize derivatives, the chemistry of 4-hydroxybenzenesulfonyl chloride is representative of the broader class of substituted benzenesulfonyl chlorides that are crucial in their synthesis. For example, the core structures of drugs like the HIV protease inhibitor Darunavir contain a sulfonamide linkage derived from a substituted benzenesulfonyl chloride. Although the synthesis of Darunavir often employs p-nitrobenzenesulfonyl chloride, the fundamental reaction of the sulfonyl chloride with an amine is the same.[1][6]

The presence of the hydroxyl group in 4-hydroxybenzenesulfonyl chloride offers a handle for further functionalization, allowing for the creation of more complex molecular architectures.

Preparation of Amino Acid Derivatives with Anticancer Activity

Research has shown that 4-hydroxybenzenesulfonyl chloride is useful for the preparation of amino acid derivatives that exhibit anticancer activity.[3][7] The sulfonylated amino acid derivatives can be designed to selectively target and inhibit enzymes or receptors implicated in cancer progression.

Caption: Applications of 4-Hydroxybenzenesulfonyl Chloride.

PART 4: Conclusion

The journey to the successful synthesis of 4-hydroxybenzenesulfonyl chloride is a testament to the ingenuity of organic chemists in overcoming synthetic challenges posed by multifunctional molecules. The method developed by Campbell and Hill not only provided access to this valuable reagent but also highlighted the power of catalytic activation in achieving selective transformations. Today, 4-hydroxybenzenesulfonyl chloride and its derivatives continue to be important building blocks in the design and synthesis of new chemical entities with potential therapeutic applications. This guide has aimed to provide a comprehensive and in-depth understanding of this molecule, from its historical discovery to its modern-day utility, to aid researchers and scientists in their ongoing quest for chemical innovation.

References

-

Campbell, R. W., & Hill, Jr., H. W. (1973). 4-Hydroxybenzenesulfonyl Chloride. The Journal of Organic Chemistry, 38(6), 1047–1047. [Link]

-

Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of organic chemistry, 81(17), 7734–7743. [Link]

- Campbell, R. W. (1972). U.S. Patent No. 3,658,899. Washington, DC: U.S.

-

Surleraux, D. L. N. G., et al. (2005). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Journal of medicinal chemistry, 48(6), 1813–1822. [Link]

Sources

- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-HYDROXY-BENZENESULFONYL CHLORIDE | 4025-67-6 [chemicalbook.com]

- 4. rroij.com [rroij.com]

- 5. zenodo.org [zenodo.org]

- 6. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Pazopanib Hydrochloride [chinjmap.com]

An In-depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-hydroxybenzenesulfonyl chloride, a pivotal reagent in synthetic organic chemistry and drug discovery. Moving beyond a simple datasheet, this document delves into the nuanced structural characteristics, synthetic methodologies with mechanistic underpinnings, and key applications of this versatile molecule. The content is structured to provide not just procedural information, but also the scientific rationale that guides its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

4-Hydroxybenzenesulfonyl chloride, also known as p-hydroxybenzenesulfonyl chloride, is an aromatic sulfonyl chloride with the chemical formula C₆H₅ClO₃S.[] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group and a sulfonyl chloride (-SO₂Cl) group at the para position (positions 1 and 4, respectively).

The presence of both a nucleophilic hydroxyl group and an electrophilic sulfonyl chloride group on the same aromatic scaffold imparts a unique reactivity profile to the molecule, which will be discussed in subsequent sections.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 4025-67-6 | [2][3] |

| Molecular Formula | C₆H₅ClO₃S | [2][3] |

| Molecular Weight | 192.62 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 90-92 °C | [] |

| Density | 1.546 g/cm³ | [] |

| Solubility | Soluble in organic solvents like chloroform, slightly soluble in others. | [4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-